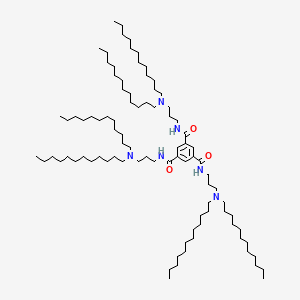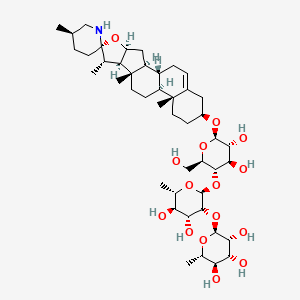
Sincro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sincro involves multiple steps, starting with the preparation of the bipiperidinyl and piperazinyl intermediates. These intermediates are then coupled with picolinamide under specific reaction conditions to form the final compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. Quality control measures would be implemented to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Sincro undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Sincro has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation.
Biology: Investigated for its role in immune response modulation and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce tumor cell death and activate immune responses.
作用機序
Sincro exerts its effects through two primary mechanisms:
類似化合物との比較
Similar Compounds
Cyclic dinucleotides: These compounds also activate the STING pathway but may have different pharmacokinetic properties.
Immunomodulatory agents: Compounds like imiquimod and resiquimod that modulate the immune response but through different pathways.
Uniqueness
Sincro is unique in its dual function of activating the STING pathway and inducing direct cytotoxicity in cancer cells. This dual action makes it a promising candidate for cancer therapy, offering potential advantages over other compounds that may only target one pathway .
特性
分子式 |
C30H44N6O |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
6-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H44N6O/c1-33-21-23-36(24-22-33)26-11-9-25(10-12-26)28-7-5-8-29(32-28)30(37)31-15-6-16-34-19-13-27(14-20-34)35-17-3-2-4-18-35/h5,7-12,27H,2-4,6,13-24H2,1H3,(H,31,37) |
InChIキー |
GAVWTGYPIYDINO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)NCCCN4CCC(CC4)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)
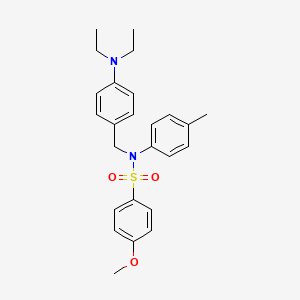
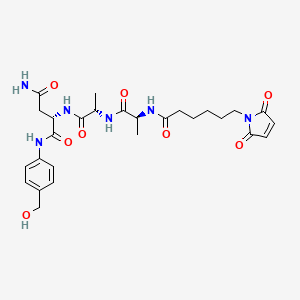

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
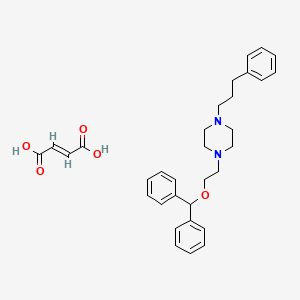
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

